(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride
Overview
Description
“(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 13750-64-6 . It has a molecular weight of 165.64 and its IUPAC name is (4-methylthiazol-2-yl)methanol hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride is utilized in organic synthesis, demonstrating its versatility in forming complex molecules. For example, it serves as a building block in synthesizing Schiff base chemosensors for selective detection of metal ions, showcasing its utility in crafting sensitive and selective detection systems for analytical applications (Manna, Chowdhury, & Patra, 2020). Similarly, its derivatives have been explored for synthesizing potential bioisosteres of salicylidene acylhydrazides, indicating its potential in medicinal chemistry for developing novel inhibitors of bacterial secretion systems (Hillgren, Dahlgren, To, & Elofsson, 2010).
Material Science
In material science, this compound derivatives are investigated for their potential in creating advanced materials. For instance, the compound has been incorporated into cubane-like tetranuclear Cu(ii) complexes to study their crystal structure and magnetic properties. These complexes show promising applications in catalysis and as models for understanding metal-ligand interactions in biological systems (Sagar, Sengupta, Mota, Chattopadhyay, Espinosa Ferao, Rivière, Lewis, & Naskar, 2017).
Environmental Applications
Moreover, derivatives of this compound are explored for environmental applications, such as in the design of chemosensors for detecting pollutants in water. This highlights its role in environmental monitoring and protection, underscoring the compound's significance beyond traditional chemical synthesis (Manna, Chowdhury, & Patra, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets such as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that thiazole derivatives can behave unpredictably in different physiological environments .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINRNPFHWCVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13750-64-6 | |
Record name | 2-Thiazolemethanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13750-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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